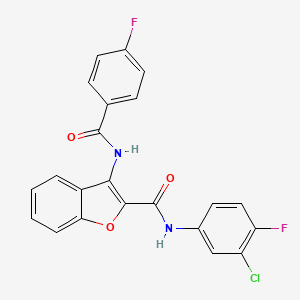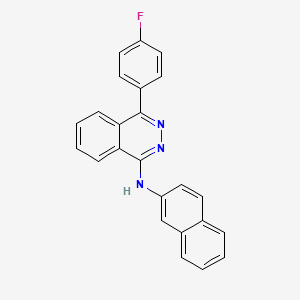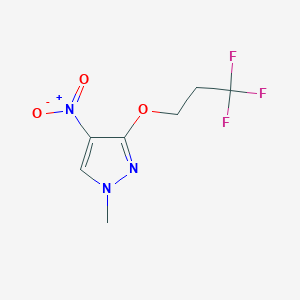![molecular formula C23H18ClN5O3 B2650380 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886898-02-8](/img/no-structure.png)
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. The compound’s IUPAC name can also provide clues about its structure.
Synthesis Analysis
Researchers would look at how the compound can be synthesized from readily available starting materials. This could involve several steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions under which these reactions occur, as well as the products they yield, are of particular interest.Physical And Chemical Properties Analysis
This could involve determining the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, etc.Aplicaciones Científicas De Investigación
Study of Morbidity with Potential Exposure to Related Compounds
Research has explored the health outcomes associated with exposure to compounds that share some structural characteristics with the compound of interest. For instance, a study on vinclozolin, a compound with a dione functionality similar to the compound , examined the health effects on employees exposed to it over a period of one to thirteen years. The study found no evidence of health effects induced by vinclozolin, including hormonal responses and liver injury, which might be relevant when considering the safety profile of structurally related compounds (Zober et al., 1995).
Pharmacological Effects of Structurally Similar Compounds
Compounds with the imidazo purine structure have been explored for their pharmacological effects. For example, oxymetazoline, an imidazoline derivative, is widely used as a nasal decongestant and has been studied for its effects on nasal mucosal blood flow (Bende & Löth, 1986). Similarly, midazolam, another compound with an imidazo benzodiazepine structure, has been studied for its effects on sleep parameters in normal subjects, showing changes in sleep quality and duration (Krieger, Mangin & Kurtz, 1983). These studies could provide insights into the potential pharmacological applications of compounds with a similar structural framework.
Toxicological Studies
Investigations into the toxicological aspects of compounds with certain structural similarities have also been conducted. For example, a study on imidacloprid, a compound with an imidazo ring, examined a case of fatal intoxication, providing insights into the potential toxicological profiles of related compounds (Shadnia & Moghaddam, 2008).
Safety And Hazards
Researchers would look at whether the compound is toxic, flammable, reactive, etc. They would also study how to handle and dispose of it safely.
Direcciones Futuras
Based on their findings, researchers might suggest potential applications for the compound, as well as areas that warrant further investigation.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds. Also, please note that working with chemicals should always be done while following appropriate safety procedures.
Propiedades
Número CAS |
886898-02-8 |
|---|---|
Nombre del producto |
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Fórmula molecular |
C23H18ClN5O3 |
Peso molecular |
447.88 |
Nombre IUPAC |
6-(4-chlorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H18ClN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-6-4-3-5-7-15)29(22)17-10-8-16(24)9-11-17/h3-11,13H,12H2,1-2H3 |
Clave InChI |
URNCPFPVLGKRJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



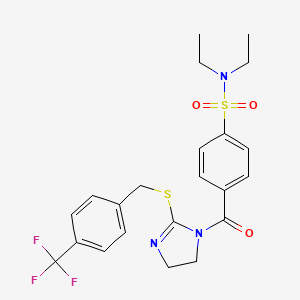
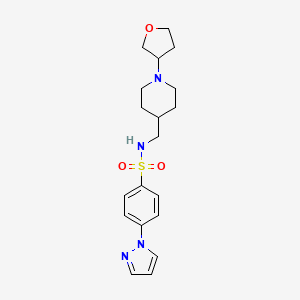
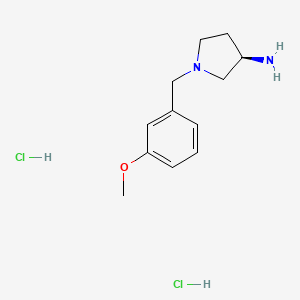
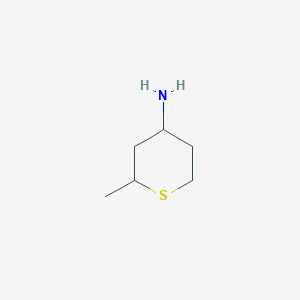
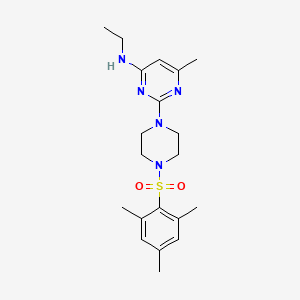
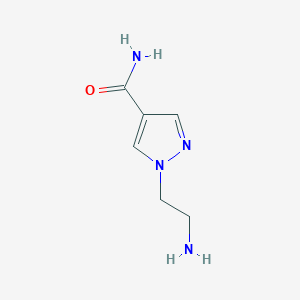
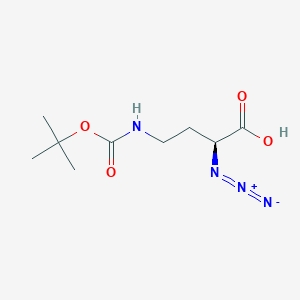
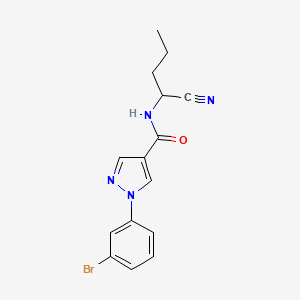
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)
